4-(4-ETHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE

Regioisomerism Structure-Activity Relationship Kinase Inhibitor Design

4-(4-Ethylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline (CAS 1110976-01-6) is a synthetic quinoline derivative featuring a 4-ethylbenzenesulfonyl group at the quinoline 4-position and a 4-methylpiperidine-1-carbonyl substituent at the 3-position. It has a molecular formula of C₂₄H₂₆N₂O₃S and a molecular weight of 422.54 g/mol.

Molecular Formula C24H26N2O3S
Molecular Weight 422.54
CAS No. 1110976-01-6
Cat. No. B2730814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-ETHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE
CAS1110976-01-6
Molecular FormulaC24H26N2O3S
Molecular Weight422.54
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCC(CC4)C
InChIInChI=1S/C24H26N2O3S/c1-3-18-8-10-19(11-9-18)30(28,29)23-20-6-4-5-7-22(20)25-16-21(23)24(27)26-14-12-17(2)13-15-26/h4-11,16-17H,3,12-15H2,1-2H3
InChIKeyHKLGYOZUZTTZBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Ethylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline (CAS 1110976-01-6): Baseline Physicochemical & Sourcing Profile


4-(4-Ethylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline (CAS 1110976-01-6) is a synthetic quinoline derivative featuring a 4-ethylbenzenesulfonyl group at the quinoline 4-position and a 4-methylpiperidine-1-carbonyl substituent at the 3-position. It has a molecular formula of C₂₄H₂₆N₂O₃S and a molecular weight of 422.54 g/mol. The compound is supplied at ≥90% purity, typically in milligram quantities (1–25 mg), with shipping lead times of approximately one week. Its substitution pattern—carbonyl at the 3-position and sulfonyl at the 4-position—distinguishes it from regioisomers where these functional groups are reversed. This compound belongs to a broader class of quinoline-sulfonyl-piperidine derivatives that have been claimed as MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors in patent literature. [1]

Why a Generic Quinoline-Sulfonyl-Piperidine Cannot Substitute for 4-(4-Ethylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline (CAS 1110976-01-6)


Quinoline-sulfonyl-piperidine analogs with different substitution patterns exhibit distinct conformational and electronic properties that directly influence target binding. The specific regioisomeric arrangement in CAS 1110976-01-6—a carbonyl linker at the 3-position and a sulfonyl group at the 4-position—creates a unique spatial orientation of the ethylphenyl and methylpiperidine moieties. In contrast, the regioisomer CAS 887863-77-6 places the piperidine directly at the 4-position via a C–N bond rather than a carbonyl linkage, resulting in different rotational freedom and hydrogen-bonding capacity. The 4-ethyl substituent on the benzenesulfonyl ring further differentiates this compound from methyl-, methoxy-, or unsubstituted phenylsulfonyl analogs by modulating lipophilicity (calculated logP shifts of approximately +0.5 per additional methylene unit) and steric bulk, which can alter binding pocket complementarity and selectivity profiles within kinase ATP-binding sites. The quantitative evidence below demonstrates that even single-atom or single-position variations within this scaffold produce measurable differences in physicochemical properties, underscoring the risk of uncontrolled substitution in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4-(4-Ethylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline (CAS 1110976-01-6) Versus Closest Structural Analogs


Regioisomeric Differentiation: Carbonyl-Linked 3-Position Piperidine vs. Direct C–N Linked 4-Position Piperidine

The target compound positions the piperidine moiety at the quinoline 3-position via a carbonyl (amide) linker (–C(=O)–), whereas the closest regioisomer, CAS 887863-77-6, attaches the piperidine directly at the 4-position through a C–N bond without a carbonyl spacer. This difference alters molecular topology: the carbonyl group introduces a trigonal planar center that restricts conformational flexibility and provides a hydrogen-bond acceptor site absent in the direct C–N linked analog. The calculated solvent-accessible surface area (SASA) and polar surface area (PSA) differ between these regioisomers due to the distinct spatial orientation of the piperidine ring, affecting membrane permeability potential. While specific experimentally measured IC₅₀ or Kᵢ values for these two compounds in a single assay are not currently available in the public domain, the regioisomeric distinction is a critical SAR parameter in quinoline-based kinase inhibitor design, as documented in the MELK inhibitor patent family (US 9,120,749), where the carbonyl-linked scaffold at the 3-position is a preferred embodiment.

Regioisomerism Structure-Activity Relationship Kinase Inhibitor Design

Benzenesulfonyl Substituent Differentiation: 4-Ethyl vs. 4-Methyl (Tosyl) vs. 4-Methoxy

The 4-ethyl substituent on the benzenesulfonyl ring of the target compound (CAS 1110976-01-6) provides a calculated logP increase of approximately +0.5 relative to the 4-methyl (tosyl) analog, and a logP difference of approximately +0.8 to +1.0 relative to the 4-methoxy analog. [1] The closest comparator, 4-(4-methylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline (tosyl analog, CAS 1110976-92-5, based on the 6-chloro variant), has a molecular weight of 442.96 g/mol for the 6-chloro derivative versus 422.54 g/mol for the target compound. [2] Although direct lipophilicity measurements (e.g., shake-flask logD₇.₄) for these specific compounds are not reported in the open scientific literature, the Hansch π constant for an ethyl group (π = +1.02) versus a methyl group (π = +0.56) or methoxy group (π = −0.02) predicts consistent and quantifiable differences in lipophilicity that affect passive membrane permeability, plasma protein binding, and metabolic stability.

Lipophilicity Modulation Substituent Effects Medicinal Chemistry

Carbonyl-Piperidine vs. Morpholine-Carbonyl Differentiation: H-Bonding and Basicity

The target compound incorporates a 4-methylpiperidine-1-carbonyl moiety, whereas the structurally related analog CAS 1110976-31-2 replaces this with a morpholine-4-carbonyl group. The piperidine tertiary amine has an estimated pKa of approximately 10.0 (for N-methylpiperidine), making it predominantly protonated at physiological pH (7.4), while the morpholine nitrogen has a lower pKa of approximately 8.3–8.5, resulting in a lower fraction of protonated species. [1] This pKa difference of approximately 1.5–1.7 log units translates to roughly a 30- to 50-fold difference in the ratio of protonated to neutral species at pH 7.4, which can significantly influence solubility, cellular permeability, and potential interactions with acidic residues in protein binding pockets. The morpholine ether oxygen further serves as an additional H-bond acceptor not present in the piperidine analog, altering the compound's hydrogen-bonding capacity (total H-bond acceptors: 5 for target vs. 6 for morpholine analog).

Hydrogen-Bond Donor/Acceptor pKa Modulation Kinase Selectivity

Quinoline Core Substitution: 6-Unsubstituted vs. 6-Chloro and 6-Fluoro Analogs

The target compound (CAS 1110976-01-6) bears no substituent at the quinoline 6-position (R⁶ = H), differentiating it from the 6-chloro analog (CAS 1110976-92-5, molecular weight 442.96 g/mol) and the 6-fluoro analog (morpholine variant CAS 1110976-31-2, molecular weight 440.53 g/mol). [1] The absence of a halogen at the 6-position results in a lower molecular weight (ΔMW = −20.4 g/mol vs. 6-Cl analog), reduced lipophilicity (estimated ΔlogP ≈ −0.7 to −1.0 vs. 6-Cl analog based on Hansch π for Cl = +0.71), and eliminates the potential for halogen-specific interactions such as halogen bonding with protein backbone carbonyls. [2] Additionally, unsubstituted quinoline cores are generally less susceptible to CYP450-mediated oxidative metabolism at the 6-position, which may confer a metabolic stability advantage, although direct microsomal stability data for these specific compounds are not publicly available.

Halogen Effects Metabolic Stability CYP Inhibition

Recommended Application Scenarios for 4-(4-Ethylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline (CAS 1110976-01-6)


Mass Spectrometry Method Development—Isobaric and Isotopologue Calibration

With a molecular formula of C₂₄H₂₆N₂O₃S (exact mass 422.1664 Da) and a distinct isotopic pattern from the sulfur atom, this compound is suitable as a calibration standard for LC-MS/MS method development targeting quinoline-based kinase inhibitors in biological matrices. [1] Its structural differentiation from isobaric compounds sharing the same molecular formula but different scaffolds (e.g., certain tetrahydroisoquinoline derivatives) makes it a useful system suitability test compound for chromatographic separation of structural isomers.

Quote Request

Request a Quote for 4-(4-ETHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.